2-(3,3-dideuteriooxiran-2-yl)-6-fluoro-3,4-dihydro-2H-chromene
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Overview
Description
6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers) is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorine atom, an oxirane ring, and a benzopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 typically involves multiple steps. One common synthetic route starts with 2H-1-Benzopyran-2-methanol, which undergoes chloromethylation to form α-(chloromethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran. This intermediate is then reacted with trimethylsulfoxonium iodide to introduce the oxirane ring, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 involves its interaction with molecular targets such as the Smoothened (Smo) protein. By inhibiting Smo, the compound can disrupt the Hedgehog signaling pathway, which is crucial for cell growth and differentiation. This inhibition can lead to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Nebivolol: A selective beta-1 receptor blocker used in the treatment of high blood pressure.
6-Fluoro-2-(oxiran-2-yl)chromane: A related compound with similar structural features.
4-Hydroxy Nebivolol: A metabolite of nebivolol with distinct pharmacological properties.
Uniqueness
6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 is unique due to its specific combination of a fluorine atom, an oxirane ring, and a benzopyran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H11FO2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2-(3,3-dideuteriooxiran-2-yl)-6-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/i6D2 |
InChI Key |
GVZDIJGBXSDSEP-NCYHJHSESA-N |
Isomeric SMILES |
[2H]C1(C(O1)C2CCC3=C(O2)C=CC(=C3)F)[2H] |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C3CO3 |
Origin of Product |
United States |
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